molecular formula C6H9NO B2878843 2-(Oxetan-3-yl)propanenitrile CAS No. 1782884-74-5

2-(Oxetan-3-yl)propanenitrile

Cat. No. B2878843
M. Wt: 111.144
InChI Key: JAWMBKLURIZFJC-UHFFFAOYSA-N
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Description

“2-(Oxetan-3-yl)propanenitrile” is a chemical compound that belongs to the class of organic nitriles. It has a CAS Number of 1782884-74-5 . The IUPAC name for this compound is also “2-(Oxetan-3-yl)propanenitrile” and its InChI Code is 1S/C6H9NO/c1-5(2-7)6-3-8-4-6/h5-6H,3-4H2,1H3 .


Synthesis Analysis

The synthesis of oxetane derivatives, including “2-(Oxetan-3-yl)propanenitrile”, has been a topic of interest in recent years . The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .


Molecular Structure Analysis

The molecular structure of “2-(Oxetan-3-yl)propanenitrile” is represented by the formula C6H9NO . This compound contains a four-membered oxetane ring, which is known for its contrasting behaviors in terms of its influence on physicochemical properties and its propensity to undergo ring-opening reactions .


Chemical Reactions Analysis

Oxetanes, including “2-(Oxetan-3-yl)propanenitrile”, have been shown to undergo a variety of chemical reactions. The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions . These features make them attractive motifs for an ever-increasing range of applications in the chemical sciences .


Physical And Chemical Properties Analysis

“2-(Oxetan-3-yl)propanenitrile” is a liquid at room temperature . Its molecular weight is 111.14 . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Catalysis and Hydrogen Production

  • Hydrogen Production from Propane Steam Reforming : A study on bimetallic co-doped NiFe/Al2O3 catalysts for propane steam reforming demonstrated improved catalytic performance and hydrogen selectivity due to the role of Fe oxide as a promoter. This research indicates the potential of related nitrile compounds in enhancing catalyst efficiency for hydrogen production (Kim et al., 2017).

Organic Synthesis

  • Polysubstituted Bipyrazoles and Pyrazolylpyrimidines Synthesis : The synthesis of bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives from 3-(pyrazol-3-yl)-3-oxo-propanenitrile derivatives demonstrates the utility of nitrile compounds in the synthesis of complex organic molecules. This indicates the potential application of 2-(Oxetan-3-yl)propanenitrile in similar synthetic processes (Dawood et al., 2004).

Materials Science

  • Environmentally Sensitive Fluorophores : A study exploited a multicomponent domino reaction strategy for synthesizing poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties. This showcases the potential for creating advanced materials with specific optical properties, suggesting a possible research avenue for compounds like 2-(Oxetan-3-yl)propanenitrile (Hussein et al., 2019).

  • Oxidative Dehydrogenation of Propane to Propene : Research on boron nitride catalysts for the selective oxidative dehydrogenation of propane to propene highlights the importance of catalyst development in chemical manufacturing. Similar nitrile compounds could play a role in the development of new catalysts or as intermediates in catalytic reactions (Grant et al., 2016).

Safety And Hazards

The safety information available for “2-(Oxetan-3-yl)propanenitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Oxetanes, including “2-(Oxetan-3-yl)propanenitrile”, are expected to continue to be a topic of interest in medicinal chemistry and other fields. Their small, polar nature has led to their incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . As a result, these units have been widely adopted in medicinal chemistry programs in recent years . Future research will likely continue to explore the synthesis and applications of oxetane derivatives .

properties

IUPAC Name

2-(oxetan-3-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(2-7)6-3-8-4-6/h5-6H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWMBKLURIZFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxetan-3-yl)propanenitrile

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